molecular formula C8H9N5O B8413875 6-azido-N,N-dimethylnicotinamide

6-azido-N,N-dimethylnicotinamide

Cat. No. B8413875
M. Wt: 191.19 g/mol
InChI Key: UFYIKAKKMPJZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-azido-N,N-dimethylnicotinamide is a useful research compound. Its molecular formula is C8H9N5O and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-azido-N,N-dimethylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-azido-N,N-dimethylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

6-azido-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C8H9N5O/c1-13(2)8(14)6-3-4-7(10-5-6)11-12-9/h3-5H,1-2H3

InChI Key

UFYIKAKKMPJZGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL round-bottomed flask, 6-chloro-N,N-dimethylnicotinamide (8.15 g, 44.1 mmol) was combined with DMF (50.0 ml) to give a brown solution. Sodium azide (3.44 g, 53.0 mmol) was added and the reaction mixture was heated to 120° C. and stirred for 60 h. The reaction mixture was diluted with 100 mL H2O and extracted with EtOAc (2×200 mL). The organic layers were combined, washed with H2O (1×50 mL), sat NaCl (1×100 mL), dried over Na2SO4 and concentrated in vacuo to a yellow oil. MeOH was added and the entire mixture solidified upon concentration. The crude product was dried under vacuum overnight. The pasty solid was recrystallized from EtOAc/Hex. The solid was filtered and washed with a minimal amount of hexane. The white powder was dried under vacuum at 45° C. for 3 hrs to give 2.23 g (26%) of the title compound. 1H NMR (300 MHz, CHLOROFORM-d) δ: 8.95 (s, 1H), 8.09 (d, J=9.1 Hz, 1H), 7.75 (dd, J=9.1, 1.5 Hz, 1H), 3.15 (br. s., 6H).
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
26%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.